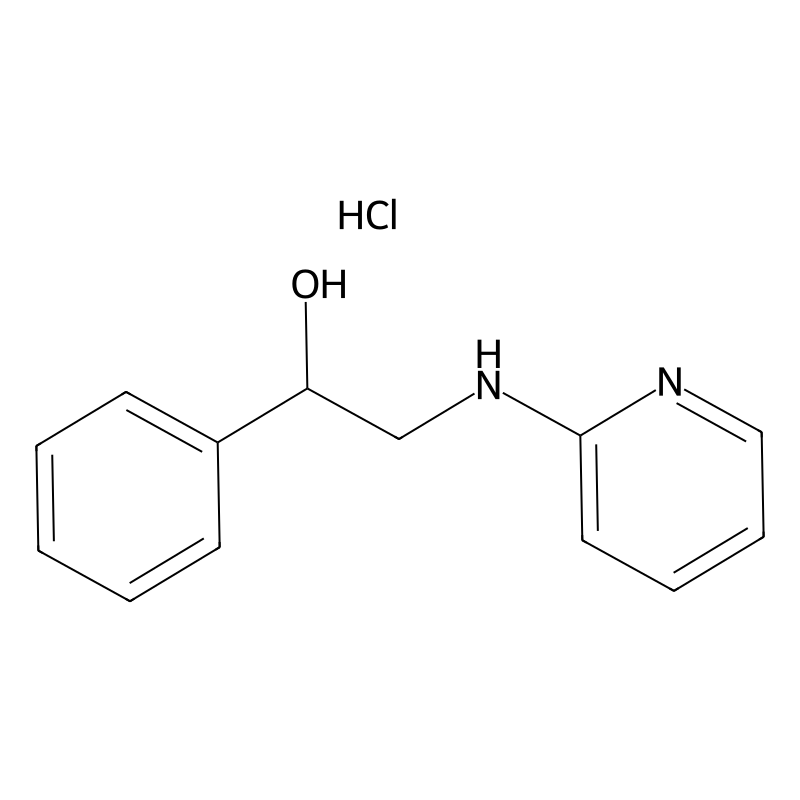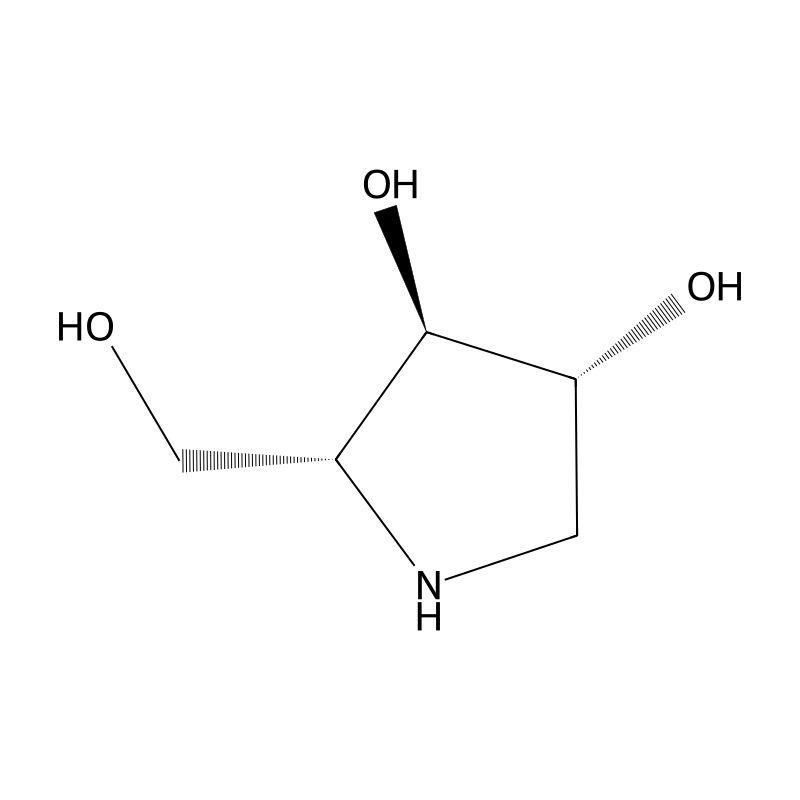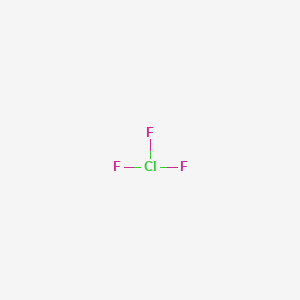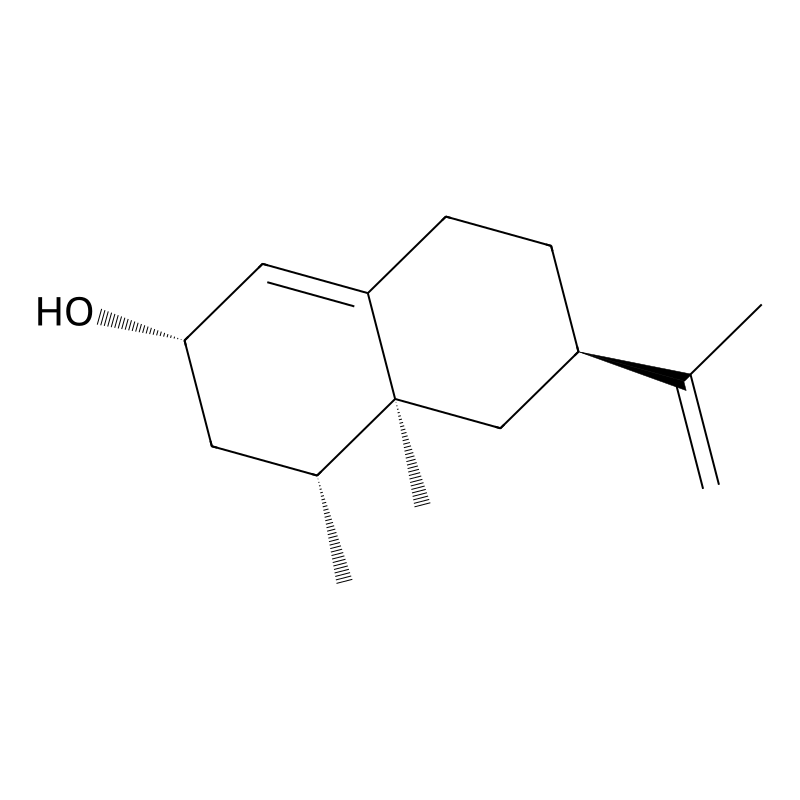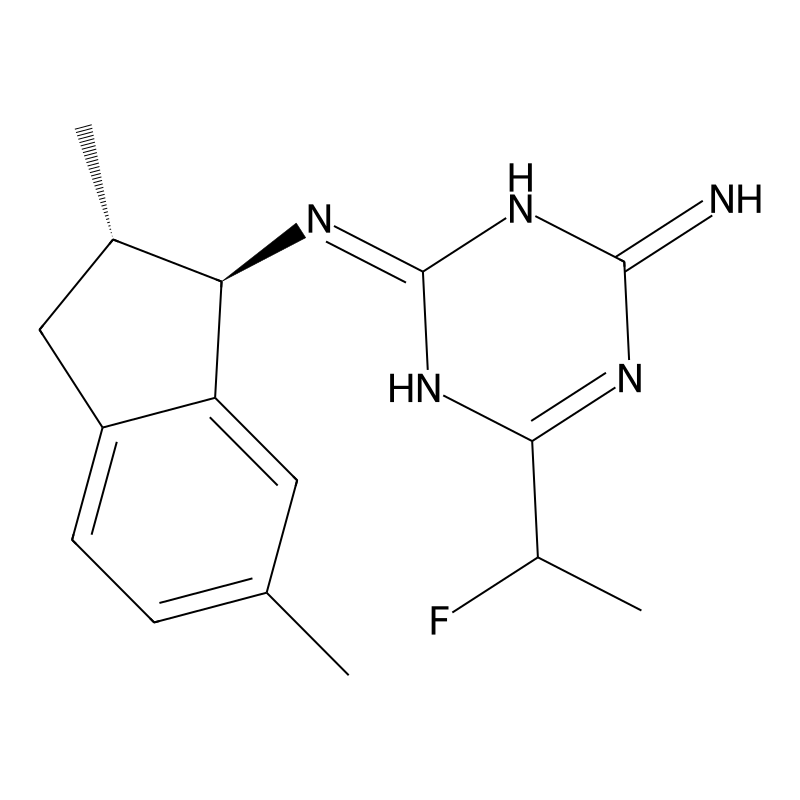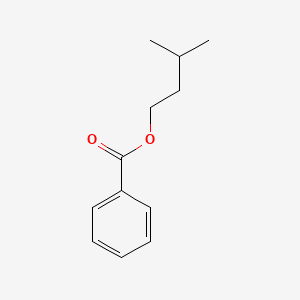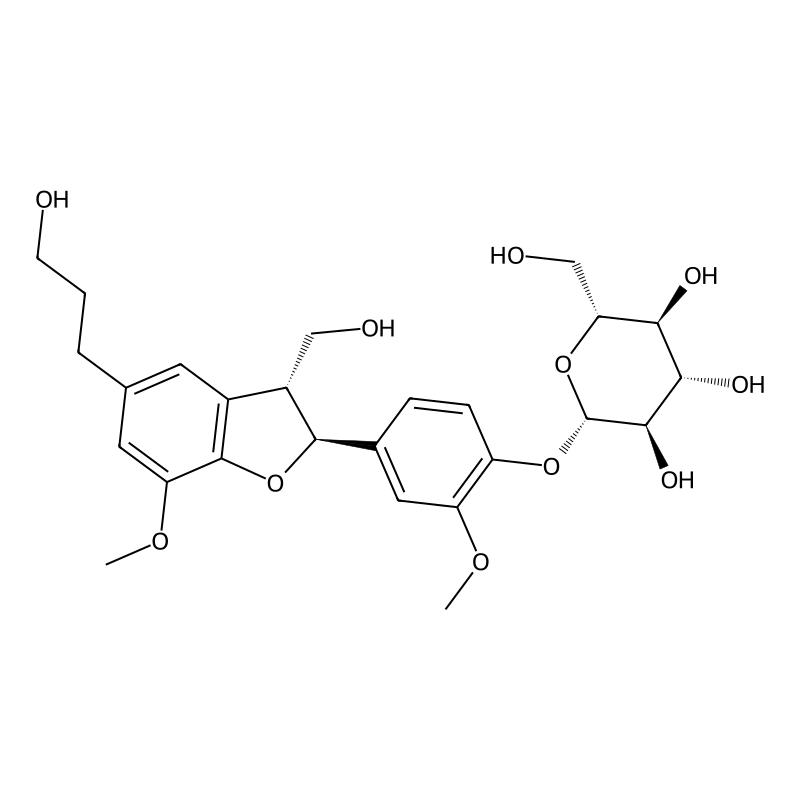omega-N-Allylarginine
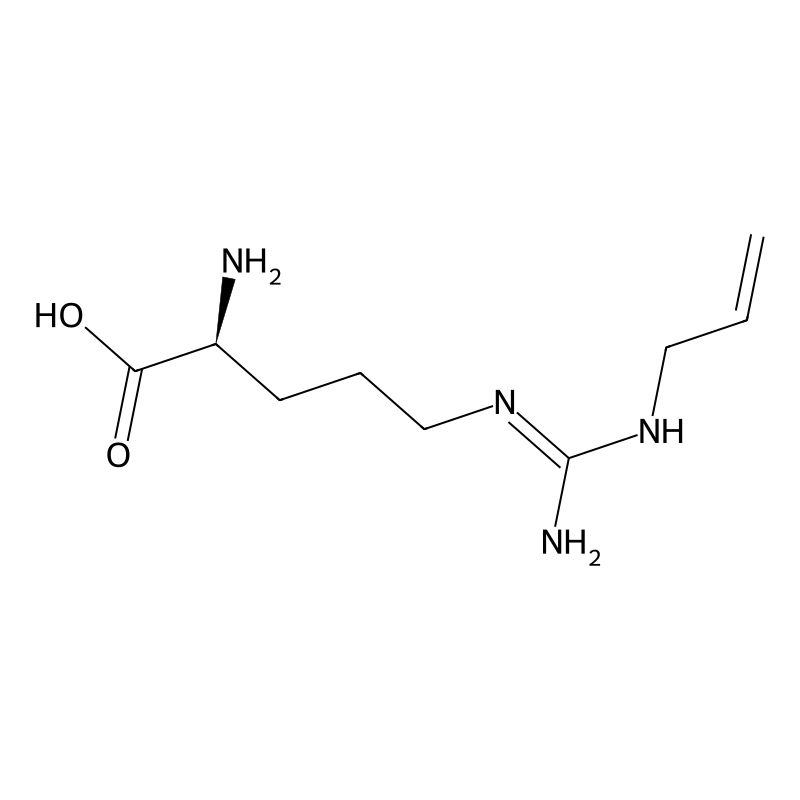
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Omega-N-Allylarginine is a derivative of the amino acid arginine, characterized by the addition of an allyl group at the nitrogen atom. This compound is notable for its structural features, which include a positively charged guanidinium group and a side chain containing a double bond. The molecular formula for omega-N-Allylarginine is C₁₃H₁₈N₄O₂, and its systematic name is (S)-2-amino-5-(prop-2-en-1-yl)pentanoic acid. This compound is of interest in various fields, including biochemistry and pharmacology, due to its unique properties and potential applications.
- Nucleophilic Substitution: The allyl group can undergo nucleophilic substitution reactions, where it can react with electrophiles due to the presence of the double bond.
- Condensation Reactions: It can participate in condensation reactions to form peptides or other derivatives when reacted with carboxylic acids or other amino acids.
- Reduction Reactions: The double bond in the allyl group can be reduced under specific conditions, leading to various saturated derivatives.
These reactions are significant for synthesizing more complex molecules or modifying existing compounds for therapeutic purposes.
Omega-N-Allylarginine exhibits several biological activities that make it a subject of research:
- Nitric Oxide Synthase Inhibition: It has been shown to inhibit nitric oxide synthase, which plays a crucial role in regulating blood flow and vascular tone.
- Antimicrobial Activity: Some studies suggest that omega-N-Allylarginine may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Influence on Cellular Signaling: Its structural similarity to arginine allows it to influence pathways involving nitric oxide and other signaling molecules.
These biological activities highlight its potential therapeutic applications, particularly in cardiovascular health and infectious diseases.
The synthesis of omega-N-Allylarginine can be achieved through various methods:
- Alkylation of Arginine: The most straightforward method involves the alkylation of arginine using allyl bromide or another suitable allyl halide under basic conditions. This reaction introduces the allyl group at the nitrogen atom.
- Chemical Modification: Starting from commercially available arginine derivatives, modifications can be made through selective functional group transformations.
- Biocatalytic Methods: Enzymatic approaches using specific amino acid transferases may offer more selective pathways for synthesizing omega-N-Allylarginine.
These methods provide flexibility in producing omega-N-Allylarginine with varying degrees of purity and yields depending on the desired application.
Omega-N-Allylarginine has several potential applications:
- Pharmaceutical Development: Its ability to inhibit nitric oxide synthase makes it a candidate for drugs targeting cardiovascular diseases.
- Research Tool: In biochemical studies, it serves as a tool to understand the role of nitric oxide in various physiological processes.
- Cosmetics: Due to its potential antimicrobial properties, it may find use in cosmetic formulations aimed at skin health.
These applications underscore its versatility in both therapeutic and research contexts.
Interaction studies involving omega-N-Allylarginine have focused on its binding affinity and activity concerning various biological targets:
- Nitric Oxide Synthase: Research has demonstrated that omega-N-Allylarginine competes with arginine for binding sites on nitric oxide synthase, affecting the enzyme's activity.
- Protein Interactions: Studies indicate that omega-N-Allylarginine may interact with various proteins involved in signaling pathways related to vascular function and immune response.
Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects.
Several compounds share structural similarities with omega-N-Allylarginine, including:
- Arginine: The parent amino acid from which omega-N-Allylarginine is derived; it lacks the allyl group but shares similar biological functions.
- N-Methylarginine: A derivative that includes a methyl group instead of an allyl group; it also acts as an inhibitor of nitric oxide synthase.
- Citrulline: A close relative involved in the urea cycle; while structurally different, it plays roles in nitric oxide metabolism.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Omega-N-Allylarginine | Allyl group on arginine | Nitric oxide synthase inhibition |
| Arginine | Guanidinium group | Precursor for nitric oxide |
| N-Methylarginine | Methyl group instead of allyl | Nitric oxide synthase inhibition |
| Citrulline | No guanidinium group | Involved in nitric oxide metabolism |
The uniqueness of omega-N-Allylarginine lies in its specific structural modification that enhances its biological activity compared to these related compounds, particularly its selective inhibition of nitric oxide synthase.
